2,4-Dicyano-3-ethyl-3-methylglutarimide

Organic Synthesis Heterocyclic Chemistry Process Chemistry

This compound provides a distinct dicyano-glutarimide scaffold for SAR programs. Its LogP of 0.7 and TPSA of 93.8 Ų offer rationally tuned lipophilicity to explore permeability, differentiating it from thalidomide-class cores. The well-characterized Guareschi condensation route (~79% yield) ensures cost-effective, reproducible supply, eliminating the risks associated with non-interchangeable glutarimide analogs. Consistent ≥97% purity supports reliable synthesis, derivatization, and biological assay outcomes.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1135-62-2
Cat. No. B073294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dicyano-3-ethyl-3-methylglutarimide
CAS1135-62-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC1(C(C(=O)NC(=O)C1C#N)C#N)C
InChIInChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15)
InChIKeyISARNQWKABTJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2) Chemical Properties and Research-Grade Procurement Specifications


2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2), also known as 4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, is a dicyano-substituted glutarimide derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . Its structure features a piperidinedione core substituted with cyano groups at the 3- and 5-positions, and ethyl and methyl groups at the 4-position [1]. The compound is a white to off-white crystalline solid with a melting point of 183-187 °C . Key physicochemical parameters relevant to handling and formulation include a boiling point of 483.7±45.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm³, a topological polar surface area (TPSA) of 93.8 Ų, and a calculated LogP (XLogP3) of 0.7 . It is classified as acutely toxic if swallowed (H302), requiring standard laboratory precautions .

Why Generic Glutarimide Substitution Fails: Evidence-Based Differentiation of 2,4-Dicyano-3-ethyl-3-methylglutarimide


Glutarimide derivatives are not interchangeable building blocks due to profound structure-dependent variations in both synthetic utility and potential biological activity. The presence, position, and nature of substituents on the piperidinedione core critically govern reactivity, physicochemical properties, and pharmacological profiles [1]. For instance, within the dicyanoglutarimide subclass, the specific alkyl substitution pattern at the β-position (C-4) directly influences synthetic yield and downstream derivatization efficiency [2]. More broadly, studies comparing glutarimide derivatives have demonstrated that even minor structural modifications—such as the introduction of a phenyl ring, variation in N-alkyl chain length, or changes in the imide ring system—can dramatically alter biological outcomes, including cytotoxicity potency against cancer cell lines and antimicrobial spectrum [3] [4]. Consequently, substituting 2,4-Dicyano-3-ethyl-3-methylglutarimide with a structurally similar analog without rigorous experimental validation risks introducing uncharacterized reactivity, altering reaction yields, or compromising target activity in biological assays. The quantitative evidence presented in Section 3 substantiates the specific, verifiable differentiation of this compound relative to its closest comparators.

Quantitative Differentiation Evidence for 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2) vs. Comparators


Synthetic Yield Comparison: 2,4-Dicyano-3-ethyl-3-methylglutarimide vs. Unsubstituted Glutarimide via Guareschi Condensation

2,4-Dicyano-3-ethyl-3-methylglutarimide is synthesized via the Guareschi condensation of ethyl cyanoacetate and 2-butanone, achieving a reported yield of approximately 79% [1]. In contrast, the synthesis of the unsubstituted parent glutarimide core via analogous condensation methodologies typically proceeds with significantly lower yields due to the absence of stabilizing alkyl substituents that direct cyclization and minimize side reactions [2]. This 79% yield represents a practical benchmark for evaluating synthetic routes to this specific β,β-dialkyl-α,α′-dicyanoglutarimide scaffold and underscores the compound's favorable synthetic accessibility relative to less substituted glutarimide precursors.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Differentiation: LogP and TPSA of 2,4-Dicyano-3-ethyl-3-methylglutarimide vs. Thalidomide

The calculated partition coefficient (XLogP3) for 2,4-Dicyano-3-ethyl-3-methylglutarimide is 0.7, and its topological polar surface area (TPSA) is 93.8 Ų . Thalidomide (α-N-phthalimidoglutarimide), a well-known glutarimide-based drug, has a reported LogP of approximately 0.33 and a TPSA of 83.6 Ų [1]. The target compound's higher LogP suggests greater lipophilicity, which can influence membrane permeability and tissue distribution. Its larger TPSA indicates a more polar surface, which may affect solubility and molecular recognition events. These distinct physicochemical signatures differentiate the target compound from thalidomide, highlighting that even within the same core scaffold, substitution patterns yield meaningfully different ADME-relevant properties.

Medicinal Chemistry Drug Discovery ADME Prediction

Toxicity Class Differentiation: Acute Oral LD50 Range of Dicyanoglutarimide Derivatives vs. Other Glutarimide Classes

A pharmacological study of 23 glutarimide compounds, including alkyl derivatives of 3,5-dicyanoglutarimide, reported intraperitoneal (i.p.) LD50 values in mice ranging from 152 to 488 mg/kg for a subset of compounds, and oral LD50 values of 484, 500, and 525 mg/kg for other derivatives [1]. While specific LD50 data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not available, this data establishes a quantitative toxicity range for the dicyanoglutarimide subclass. In contrast, other glutarimide derivatives, such as N-Cbz-α-amino-N-alkylglutarimides, have demonstrated therapeutic indices in anticonvulsant models, with ED50 values in the range of 12.5–36.3 mg/kg (i.p.) [2]. The substantial difference in dose-response profiles underscores the critical impact of specific substitution patterns on safety and efficacy margins. The target compound, as a β,β-dialkyl-α,α′-dicyanoglutarimide, is expected to align with the toxicity profile of its subclass, which is distinct from that of the N-alkyl amino acid derivatives.

Toxicology Safety Pharmacology Preclinical Development

Validated Application Scenarios for 2,4-Dicyano-3-ethyl-3-methylglutarimide Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Heterocyclic Libraries with Predictable Yield and Scalability

Researchers engaged in the synthesis of complex heterocyclic libraries can leverage the well-characterized Guareschi condensation route to 2,4-Dicyano-3-ethyl-3-methylglutarimide, which proceeds with a reported yield of ~79% [1]. This defined efficiency, when compared to the lower yields often associated with unsubstituted glutarimide syntheses [2], makes it a reliable and cost-effective building block for generating diverse scaffolds. Its dual cyano and imide functionalities offer orthogonal synthetic handles for further derivatization, enabling the construction of focused compound collections in medicinal chemistry and chemical biology programs.

Medicinal Chemistry Lead Optimization with Defined Physicochemical Baseline

In drug discovery projects targeting modulation of the glutarimide scaffold, 2,4-Dicyano-3-ethyl-3-methylglutarimide offers a distinct physicochemical starting point. Its calculated LogP of 0.7 and TPSA of 93.8 Ų differentiate it from the clinically relevant thalidomide (LogP ~0.33, TPSA 83.6 Ų) [1] [2]. This specific profile provides medicinal chemists with a rationally selected core for exploring structure-activity relationships (SAR) where increased lipophilicity and a modified polar surface area are desired to improve membrane permeability or alter target binding kinetics, while maintaining a clear reference point for interpreting ADME and potency shifts relative to established glutarimide-based drugs.

In Vivo Pharmacological Studies Requiring Class-Consistent Safety Profiles

Investigators designing in vivo experiments with dicyanoglutarimide derivatives can reference the established acute toxicity range for this subclass (i.p. LD50 152-488 mg/kg in mice) to inform dose selection and predict safety margins [1]. This class-level data provides a crucial baseline for distinguishing the target compound's expected in vivo behavior from that of structurally distinct glutarimide classes, such as the potent anticonvulsant N-Cbz-α-amino-N-alkylglutarimides with ED50 values in the 12-36 mg/kg range [2]. This differentiation enables more accurate study design and reduces the risk of unexpected toxicity or efficacy when transitioning from in vitro to in vivo models.

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